molecular formula C15H16ClNO5S B2809855 N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 1170882-42-4

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B2809855
CAS No.: 1170882-42-4
M. Wt: 357.81
InChI Key: QFRKOTVVQMMVKB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, hydroxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)acetamide: Shares the chloro and hydroxy substitutions but lacks the methoxy and methyl groups.

    N-(5-chloro-2-hydroxyphenyl)salicylideneimine: Contains similar functional groups but differs in the overall structure and reactivity.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and sulfonamide groups distinguishes it from other similar compounds, providing a distinct profile for research and application.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO5S/c1-9-6-14(22-3)15(8-13(9)21-2)23(19,20)17-11-7-10(16)4-5-12(11)18/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRKOTVVQMMVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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